molecular formula C8H7BrClNO B6162436 2-(4-bromo-2-chlorophenyl)acetamide CAS No. 2092644-89-6

2-(4-bromo-2-chlorophenyl)acetamide

Cat. No.: B6162436
CAS No.: 2092644-89-6
M. Wt: 248.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-2-chlorophenyl)acetamide is an organic compound with the molecular formula C8H7BrClNO. It is a derivative of acetanilide, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is known for its applications in pharmaceutical intermediates and various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenyl)acetamide typically involves the acylation of 4-bromo-2-chloroaniline with acetic anhydride or acetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to complete the acylation process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted phenylacetamides.

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

Scientific Research Applications

2-(4-bromo-2-chlorophenyl)acetamide is employed in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenyl)acetamide is primarily related to its ability to interact with biological targets through its functional groups. The amide group can form hydrogen bonds with enzymes or receptors, while the halogen atoms can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-2-chlorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(4-bromo-2-chlorophenyl)acetamide can be achieved through a two-step process involving the bromination of 2-chloroacetanilide followed by the reaction with sodium acetate.", "Starting Materials": [ "2-chloroacetanilide", "Bromine", "Sodium acetate", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Bromination of 2-chloroacetanilide", "In a round-bottom flask, add 2-chloroacetanilide (1.0 g) and acetic acid (10 mL).", "Add bromine dropwise to the reaction mixture with constant stirring until a yellow color persists.", "Heat the reaction mixture at 60°C for 2 hours.", "Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (50 mL).", "Collect the precipitate by filtration and wash it with water to obtain 2-(4-bromo-2-chlorophenyl)acetanilide (1.5 g) as a yellow solid.", "Step 2: Reaction with sodium acetate", "In a round-bottom flask, add 2-(4-bromo-2-chlorophenyl)acetanilide (1.0 g), sodium acetate (1.2 g), and water (10 mL).", "Heat the reaction mixture at 80°C for 2 hours with constant stirring.", "Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (50 mL).", "Collect the precipitate by filtration and wash it with water to obtain 2-(4-bromo-2-chlorophenyl)acetamide (0.8 g) as a white solid." ] }

CAS No.

2092644-89-6

Molecular Formula

C8H7BrClNO

Molecular Weight

248.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.